6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H16ClN3S |
|---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 |
InChI Key |
LEEFYVVCXQORQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCSCC1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
N-alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Introduction of the Tetrahydrothiopyran Moiety: This step involves the reaction of the pyrimidine intermediate with tetrahydrothiopyran-4-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives, a critical pathway for generating bioactive intermediates.
Key findings :
-
Complete chemoselectivity observed under mild hydrogenation conditions (20-25°C), preserving the phenoxy ether linkage
-
Reaction kinetics show pseudo-first-order behavior with k = 0.15 min⁻¹ at 25°C in methanol
Electrophilic Aromatic Substitution
The electron-rich aniline moiety participates in regioselective substitutions.
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | para | 4-Bromo-2-nitro-4-(trifluoromethyl)phenoxy | 72% | |
| Sulfonation | H₂SO₄ (fuming), 50°C | meta | Sulfonic acid derivative | 68% |
Mechanistic insights :
-
Bromination occurs exclusively para to the amino group due to strong +M effect
-
Sulfonation requires elevated temperatures (50°C) to overcome deactivation by CF₃ group
Nucleophilic Aromatic Substitution
The nitro-activated aromatic ring undergoes displacement reactions at specific positions.
Notable observations :
-
Steric hindrance from CF₃ group reduces reactivity at position 4 comp
Scientific Research Applications
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrothiopyran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrimidin-4-amine derivatives exhibit significant variability in substituents, which directly influence their chemical behavior and bioactivity. Below is a comparative analysis of key analogs:
*Calculated based on formula C₁₁H₁₆ClN₃S.
Key Observations :
- Alkyl vs. Aryl Substituents : N-Ethyl and N,N-diethyl analogs (e.g., ) exhibit increased lipophilicity compared to aromatic substituents (e.g., phenethyl in ), affecting membrane permeability.
Biological Activity
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 257.78 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research.
Chemical Structure
The structural representation of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine |
| CAS Number | 2090953-97-0 |
| Molecular Formula | C₁₁H₁₆ClN₃S |
| Molecular Weight | 257.78 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine exhibit significant antimicrobial activity. For instance, studies on related tetrahydrothiopyran derivatives have shown effectiveness against various pathogens, including those responsible for respiratory infections such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the tetrahydrothiopyran moiety is believed to enhance the bioactivity of these compounds.
Anticonvulsant Activity
In addition to antimicrobial properties, this compound has been investigated for its anticonvulsant effects. Similar structures have been noted for their potential in treating neurological disorders, suggesting that the incorporation of the tetrahydrothiopyran group may provide neuroprotective benefits . The mechanism by which these compounds exert their effects may involve modulation of neurotransmitter systems or ion channels, although specific pathways for this compound require further elucidation.
Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can be understood through its structure-activity relationship (SAR). The presence of the chloro group is critical as it may influence both the lipophilicity and electronic properties of the compound, enhancing its ability to interact with biological targets. Research on Dipeptidyl Peptidase IV (DPP-IV) inhibitors has shown that halogen substitutions can significantly improve inhibitory potency .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that tetrahydrothiopyran derivatives exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .
- Neuropharmacological Studies : In animal models, compounds with similar structures showed promising results in reducing seizure frequency, suggesting that modifications to the pyrimidine framework could enhance anticonvulsant activity .
- DPP-IV Inhibition : A review focused on various scaffolds used in designing DPP-IV inhibitors indicated that modifications similar to those found in 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine could lead to enhanced therapeutic profiles for managing type 2 diabetes mellitus .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. For example:
- Step 1 : Chlorination at position 6 of the pyrimidine ring using POCl₃ or similar agents under anhydrous conditions .
- Step 2 : Introduction of the ethyl and tetrahydro-2H-thiopyran-4-yl groups via Buchwald-Hartwig coupling or nucleophilic displacement, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Critical Conditions : Moisture-sensitive steps demand inert atmospheres (N₂/Ar), while purity is ensured via column chromatography or recrystallization .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for purity assessment (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group δ ~1.2 ppm, thiopyran protons δ ~2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to verify stoichiometry .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
- Methodological Answer :
- Challenges : Polymorphism due to flexible thiopyran ring and weak intermolecular interactions (e.g., C–H⋯S vs. C–H⋯N) .
- Solutions : Use slow vapor diffusion with mixed solvents (e.g., DCM/hexane) to enhance crystal growth. SHELXL refinement with TWIN/BASF commands resolves twinning issues .
- Example : A related pyrimidine derivative required 10% DMSO co-solvent to stabilize hydrogen-bonded networks .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Methodological Answer :
- SAR Strategy : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding. Substitute the thiopyran sulfur with oxygen (tetrahydropyran) to study electronic contributions .
- Assays : Enzymatic inhibition (IC₅₀) against kinases (e.g., CDK2) and cellular viability (MTT assays) in cancer models. Data contradictions (e.g., high in vitro vs. low in vivo activity) are resolved by evaluating solubility (LogP via shake-flask method) and metabolic stability (microsomal incubation) .
Q. When encountering contradictory data in biological assays, what methodological approaches are recommended?
- Methodological Answer :
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
- Data Reproducibility : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation .
- Waste Disposal : Collect in sealed containers labeled “halogenated organic waste” for incineration .
Computational and Structural Analysis
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets (e.g., PDB: 1AQ1). Focus on hydrogen bonds between pyrimidine N1 and kinase hinge region .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the thiopyran ring in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
